molecular formula C19H12O2 B579000 Benz[a]anthracene-7-carboxylic acid CAS No. 16110-15-9

Benz[a]anthracene-7-carboxylic acid

Cat. No.: B579000
CAS No.: 16110-15-9
M. Wt: 272.303
InChI Key: NFKZAKQDYURSRF-UHFFFAOYSA-N
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Description

Significance of PAH-CAs in Environmental and Biological Systems

Polycyclic Aromatic Hydrocarbon Carboxylic Acids (PAH-CAs) are oxygenated derivatives of PAHs that play a crucial role in the environmental fate and biological activity of their parent compounds. scispace.com In the environment, the transformation of PAHs into more polar metabolites like carboxylic acids is a key step in their degradation. scispace.comasm.org This process can be mediated by abiotic factors such as photooxidation or by microbial metabolism. scispace.comub.edu The increased water solubility of PAH-CAs, compared to their parent PAHs, can affect their mobility and bioavailability in soil and aquatic environments. wikipedia.org

Overview of Benz[a]anthracene and its Metabolites/Derivatives

Benz[a]anthracene is a four-ringed polycyclic aromatic hydrocarbon that is considered a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its potential carcinogenicity. scispace.comnih.govepa.gov It is commonly found in the environment as a result of both natural processes like forest fires and anthropogenic activities such as industrial emissions and vehicle exhaust. wikipedia.orgscispace.com

The metabolism of benz[a]anthracene in biological systems is complex and results in a variety of derivatives. ontosight.aiontosight.ai The primary routes of metabolism involve oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides, dihydrodiols, phenols, and quinones. ontosight.aiportlandpress.com These initial metabolites can undergo further biotransformation. For instance, dihydrodiols can be further oxidized to form highly reactive diol epoxides, which are considered ultimate carcinogens due to their ability to bind to DNA and induce mutations. epa.govontosight.ai

Other metabolic pathways for benz[a]anthracene include the formation of methylated and hydroxylated derivatives. tandfonline.com The oxidation of methyl groups on substituted benz[a]anthracenes can also occur, leading to the formation of hydroxymethyl derivatives and subsequently carboxylic acids. asm.org For example, the microbial metabolism of 7,12-dimethylbenz[a]anthracene (B13559) has been shown to produce 7-hydroxymethyl-12-methylbenz[a]anthracene. asm.org Further oxidation of such hydroxymethyl groups can logically lead to the corresponding carboxylic acid. The formation of benz[a]anthracene-7,12-dione, an oxygenated derivative, has also been observed in environmental samples and as a product of microbial and photo-oxidation of benz[a]anthracene. ub.edu

Rationale for Investigating Benz[a]anthracene-7-carboxylic Acid

The investigation of this compound is driven by the need to understand the complete metabolic and environmental fate of its parent compound, benz[a]anthracene. As a potential metabolite, its formation represents a key step in the detoxification or, in some cases, toxification pathway of benz[a]anthracene. Studying this specific carboxylic acid derivative provides insights into the enzymatic processes involved in PAH degradation and the chemical properties that influence its environmental behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]anthracene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKZAKQDYURSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Environmental Distribution and Fate of Benz a Anthracene 7 Carboxylic Acid

Occurrence in Environmental Compartments

The distribution of Benz[a]anthracene-7-carboxylic acid in the environment is a consequence of the widespread presence of its parent compound, benz[a]anthracene, which is released from sources such as fossil fuel combustion and industrial processes. ontosight.ai Once formed, its environmental fate is governed by its physicochemical properties and the prevailing environmental conditions.

While specific studies detailing the concentration of this compound in various soil types are limited, the presence of its parent compound, benz[a]anthracene, is well-documented in contaminated soils. For instance, the half-life of benz[a]anthracene in Kidman sandy loam has been reported to be 261 days, indicating its persistence and potential for transformation into metabolites like carboxylic acids. chemicalbook.com The formation of non-extractable residues (NERs) in humic acid, a major component of soil organic matter, has been observed for benz[a]anthracene, suggesting that its derivatives may also become sequestered in soil. researchgate.net The biodegradation of benz[a]anthracene in soil by various microorganisms is a key process that can lead to the formation of this compound and other polar metabolites. nih.gov

The occurrence of this compound has been investigated in aquatic environments. In a study of a fish farm in southeast Spain, the compound was not detected in water samples, with a limit of detection (LOD) of 0.03 μg/L. europa.eu This suggests that in the water column, the concentration of this specific carboxylic acid may be very low, potentially due to dilution, rapid degradation, or partitioning to other environmental compartments. The parent compound, benz[a]anthracene, is known to have low water solubility and tends to adsorb to particulate matter in aquatic systems. chemicalbook.comekb.eg The transformation of benz[a]anthracene can lead to various hydroxylated and carboxylated derivatives, including other carboxylic acids that have been identified in studies of PAH metabolism by aquatic organisms. nj.gov

Sediments are a significant sink for hydrophobic compounds like PAHs and their derivatives. Research has confirmed the presence of this compound in marine sediments. Maximum concentrations ranging from 0.05 to 0.2 µg/g were found in sediments below fish farms off the southwest coast of Finland. europa.eu This indicates that the compound can accumulate in benthic environments, likely as a result of the degradation of benz[a]anthracene that has settled from the water column. The anaerobic degradation of PAHs, including benz[a]anthracene, in sediments has been reported to occur under various redox conditions, including sulfate-reducing and methanogenic conditions, which can lead to the formation of various metabolites. asm.org

Table 1: Occurrence of this compound in Environmental Compartments

Environmental CompartmentLocationConcentrationReference
WaterFish Farm, Southeast SpainNot Detected (LOD = 0.03 µg/L) europa.eu
SedimentBelow Fish Farms, Southwest Coast of Finland0.05 - 0.2 µg/g europa.eu

Environmental Persistence and Degradation Dynamics

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. As a more polar and water-soluble compound than its parent PAH, its degradation dynamics are expected to differ.

Direct data on the biodegradation rates of this compound are scarce. However, studies on the biodegradation of benz[a]anthracene provide insights into the formation and subsequent transformation of its carboxylic acid metabolites.

Bacterial degradation is a primary pathway for the breakdown of PAHs. For instance, Sphingobium sp. strain KK22 has been shown to biodegrade 80-90% of an initial 2.5 mg/L of benz[a]anthracene within 8 days. nih.gov The metabolic pathway involves the formation of several intermediate products, including o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. nih.gov One of the documented metabolites in bacterial degradation of benz[a]anthracene is 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. asm.org

Fungi are also capable of degrading benz[a]anthracene. Fusarium solani strains isolated from mangrove sediments have been shown to remove up to 60% of benz[a]anthracene after 40 days of incubation. researchgate.net The degradation pathway often proceeds through the formation of quinones, which are then further metabolized. researchgate.net

The anaerobic degradation of benz[a]anthracene-7,12-dione, a closely related oxidized derivative, has been studied, indicating that such compounds can be transformed under methanogenic conditions. mui.ac.ir The degradation of larger PAHs like benz[a]anthracene is generally slower than that of smaller PAHs. nih.gov

Table 2: Biodegradation of Benz[a]anthracene by Microorganisms

MicroorganismSubstrateDegradation RateTimeReference
Sphingobium sp. strain KK22Benz[a]anthracene (2.5 mg/L)80-90%8 days nih.gov
Fusarium solaniBenz[a]anthracene60%40 days researchgate.net
Pseudomonas sp. JP1Benzo[a]pyrene (B130552) (10 mg/L)40%40 days mdpi.com

Note: This table shows the degradation of the parent compound, which leads to the formation of various metabolites, including carboxylic acids.

Bioavailability: The extent to which the compound is available to microorganisms for degradation is a critical factor. Adsorption to soil and sediment particles can reduce bioavailability and increase persistence. chemicalbook.comscispace.com The presence of humic substances in soil can either enhance or inhibit the biodegradation of PAHs depending on their availability. researchgate.net

Microbial Populations: The presence and activity of microbial communities capable of degrading PAHs and their derivatives are essential for biodegradation. The composition and density of these microbial populations can vary significantly between different environments. researchgate.net

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other nutrients or contaminants can significantly impact microbial activity and, consequently, the degradation rate. scispace.com For example, the atmospheric half-life of the parent benz[a]anthracene is estimated to be around 7.7 hours due to photochemical degradation. chemicalbook.com

Chemical Structure: The structure of the molecule itself influences its susceptibility to degradation. The addition of a carboxylic acid group generally increases the polarity and water solubility of a PAH, which may enhance its bioavailability for microbial degradation compared to the parent compound.

Bioavailability and Ecosystem Dynamics (excluding direct human bioaccumulation studies)

The environmental fate of this compound is intrinsically linked to its formation as a metabolic intermediate from the parent polycyclic aromatic hydrocarbon (PAH), benz[a]anthracene. The bioavailability of this carboxylic acid derivative to microorganisms and plants is a critical factor determining its persistence and potential impact on ecosystem dynamics.

Microbial Bioavailability and Transformation Efficiency

This compound is recognized as a product of the microbial oxidation of benz[a]anthracene. Bacteria and fungi play a pivotal role in the initial breakdown of high-molecular-weight PAHs. The introduction of a carboxylic acid group to the aromatic structure, a common metabolic step, generally increases the water solubility and potential bioavailability of the compound compared to the parent PAH.

Research has shown that various bacterial species can transform benz[a]anthracene into polar metabolites, including hydroxypolyaromatic acids. For instance, the bacterium Beijerinckia sp. strain B1 was found to convert up to 56% of benz[a]anthracene into an isomeric mixture of three o-hydroxypolyaromatic acids within 14 hours of incubation. ontosight.ai Detailed analysis of the metabolites produced by this strain led to the identification of 1-hydroxy-2-anthranoic acid as the major product, with 2-hydroxy-3-phenanthroic acid and 3-hydroxy-2-phenanthroic acid as minor products. researchgate.net

Similarly, Sphingobium sp. strain KK22 has demonstrated significant capability in degrading benz[a]anthracene, achieving 80-90% biodegradation of an initial 2.5 mg/L concentration over an 8-day period. rightanswerknowledge.com Analysis of the metabolic byproducts revealed the formation of ten different compounds, including two o-hydroxypolyaromatic acids and two hydroxy-naphthoic acids, indicating oxidative attacks at both the linear and angular rings of the benz[a]anthracene molecule. rightanswerknowledge.com Fungi, such as Fusarium solani, are also known to degrade benz[a]anthracene, transforming it into metabolites like phthalic acid. nih.gov

While these studies thoroughly document the formation of various carboxylic acid metabolites from benz[a]anthracene, specific research detailing the subsequent microbial bioavailability and transformation efficiency of this compound as a distinct substrate is not extensively available in the reviewed literature. The fate of this specific metabolite, once formed, represents an area for further investigation to fully understand the complete biodegradation pathway of benz[a]anthracene.

Table 1: Microbial Transformation of Benz[a]anthracene to Carboxylic Acid Metabolites

Microorganism Parent Compound Key Carboxylic Acid Metabolites Identified Research Findings
Beijerinckia sp. strain B1 Benz[a]anthracene 1-hydroxy-2-anthranoic acid, 2-hydroxy-3-phenanthroic acid, 3-hydroxy-2-phenanthroic acid Converted 56% of the parent compound to a mix of o-hydroxypolyaromatic acids in 14 hours. ontosight.airesearchgate.net
Sphingobium sp. strain KK22 Benz[a]anthracene o-hydroxypolyaromatic acids, 1-Hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, Salicylic acid Achieved 80-90% biodegradation in 8 days; produced 10 distinct metabolites indicating multiple oxidation pathways. rightanswerknowledge.com
Fusarium solani Benz[a]anthracene Phthalic acid Degrades the parent compound via corresponding quinones, ultimately forming phthalic acid. nih.gov
Mycobacterium sp. Anthracene (B1667546) 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid While not degrading benz[a]anthracene in this specific pathway, it demonstrates the ortho-cleavage mechanism that produces dicarboxylic acid metabolites from PAHs. researchgate.net

Plant Uptake and Metabolism Studies (if applicable and non-human)

Direct studies focusing on the uptake and metabolism of this compound by plants are not available in the current scientific literature. Research in the field of phytoremediation has primarily concentrated on the removal of parent PAHs from contaminated soils.

The established understanding of phytoremediation for PAHs indicates that the primary mechanism of removal is not direct uptake and sequestration by the plant, but rather degradation by microorganisms within the rhizosphere—the soil region directly influenced by plant roots. mdpi.comfrontiersin.org Plants promote the growth and activity of these microbes by releasing exudates (sugars, amino acids, and other organic compounds), which can enhance the biodegradation of pollutants. frontiersin.org The increased aeration of the soil from root growth also contributes to a more favorable environment for microbial activity. researchgate.net

While plant uptake of PAHs does occur, it is considered a minor pathway for remediation, accounting for a small percentage (e.g., 2-11%) of the total removal. frontiersin.org The transformation of PAHs into more polar metabolites, such as carboxylic acids, by rhizosphere microbes is a key step in this process. uga.edu However, the specific fate of these metabolites, including whether they are subsequently taken up and metabolized by the plants themselves, has not been thoroughly investigated for compounds like this compound. Further research is needed to determine the extent of plant interaction with these secondary metabolites.

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques for Complex Matricesbenchchem.com

Effective extraction and cleanup are paramount for isolating Benz[a]anthracene-7-carboxylic acid and related PAH metabolites from intricate matrices such as urine, milk, soil, and biological tissues. acs.orgresearchgate.net The choice of technique depends on the sample type, the concentration of the analyte, and the required level of purity for subsequent analysis.

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of PAH metabolites from liquid samples. nih.gov It relies on the partitioning of analytes between a solid sorbent and the liquid sample matrix. For compounds like this compound, reversed-phase sorbents such as C18 are commonly employed. nih.gov The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent. nih.gov

An analytical protocol for quantifying hydroxylated PAHs in biological fluids like fish bile involves enzymatic deconjugation followed by SPE on a C18 cartridge and a subsequent cleanup step using an NH2 cartridge to remove pigments before analysis. nih.gov Recoveries for most compounds in this protocol were reported to be between 70% and 96%. nih.gov Another novel approach uses polyetheretherketone (PEEK) tubing as an SPE material for extracting urinary hydroxylated PAHs (OH-PAHs), demonstrating satisfactory recoveries of 87–91% and a low limit of detection (LOD) of 0.01 μg L–1 for certain metabolites. acs.org On-line SPE coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has also been developed for the quantification of urinary OH-PAHs, offering good sensitivity with LODs ranging from 0.007 to 0.09 ng/mL using only 100 μL of urine. nih.gov

Table 1: Performance of Solid Phase Extraction for PAH Metabolite Analysis

Analyte GroupMatrixSPE SorbentRecovery RateLODSource
Hydroxylated PAHsFish BileC18 and NH270-96%Not Specified nih.gov
Urinary OH-PAHsUrinePEEK Tubing87-91%0.01 μg L–1 acs.org
Urinary OH-PAHsUrineOn-line SPENot Specified0.007–0.09 ng/mL nih.gov
PAHs and OH-PAHsFingernailsSilica-based72.8%-102.3% (OH-PAHs)0.15-3.1 ng/g (OH-PAHs) nih.gov

Liquid-Liquid Extraction (LLE) is a classic sample preparation method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For PAH metabolites, LLE is often employed after enzymatic hydrolysis to release the compounds from their conjugated forms. researchgate.netchrom-china.com

A two-step LLE procedure has been successfully used to extract monohydroxy-polycyclic aromatic hydrocarbons from milk samples, achieving excellent recoveries and limits of detection at the parts-per-billion level. rsc.org For the analysis of PAH metabolites in human urine, a method involving LLE with a toluene-pentane mixture followed by derivatization and analysis by high-resolution gas chromatography-mass spectrometry (HRGC-HRMS) yielded recoveries between 81.4% and 127.0%. chrom-china.com Another approach, air-assisted liquid-liquid microextraction (AALLME), has been optimized for determining OH-PAHs in human urine, showing good linearity and precision. bohrium.com

Table 2: Performance of Liquid-Liquid Extraction for PAH Metabolite Analysis

Analyte GroupMatrixExtraction SolventRecovery RateLODSource
Monohydroxy-PAHsCow's MilkNot SpecifiedExcellentppb level rsc.org
PAH MetabolitesHuman UrineToluene-Pentane (1:4, v/v)81.4%-127.0%0.006-0.042 μg/L chrom-china.com
OH-PAHsHuman UrineAALLME16-83%0.24-0.69 ng mL-1 bohrium.com
OH-PAHsHuman Fingernailsn-hexane/methyl tert-butyl ether72.8%-102.3%0.15-3.1 ng/g nih.gov

Chromatographic Separation Techniquesbenchchem.comnih.govbohrium.comasm.orgnih.gov

Chromatography is the cornerstone of analytical methods for separating complex mixtures. For PAH metabolites like this compound, high-performance liquid chromatography is the most prominent technique. asm.org

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of polar, non-volatile compounds like PAH carboxylic acids, which are not easily analyzed by gas chromatography without derivatization. nih.gov HPLC coupled with fluorescence or mass spectrometry detectors provides the high sensitivity and selectivity needed for trace-level analysis. nih.govresearchgate.net

Bacterial degradation of benz[a]anthracene has been studied using HPLC to separate and quantify the resulting acidic metabolites. asm.org Similarly, the biotransformation of benz[a]anthracene by Sphingobium sp. strain KK22 was monitored by HPLC with fluorescence detection, which showed 80-90% biodegradation. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of PAHs and their metabolites. nih.gov It utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. asm.orgnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

In a study on the bacterial oxidation of benz[a]anthracene, metabolites were separated on a Spherisorb ODS (C18) column using an isocratic mobile phase of acetonitrile-water (40:60, vol/vol) containing 1.0% acetic acid. asm.org The addition of acid to the mobile phase is crucial for ensuring that carboxylic acid analytes are in their protonated, less polar form, which improves their retention and peak shape on the reversed-phase column.

Table 3: Example of Reversed-Phase HPLC Conditions for Benz[a]anthracene Metabolite Separation

ParameterConditionSource
Column5.0-μm Spherisorb ODS (4.25 mm by 25 cm) asm.org
Mobile PhaseAcetonitrile-water (40%, vol/vol) with 1.0% acetic acid asm.org
Flow Rate1.5 ml/min asm.org
DetectionUV Absorbance (254 nm) asm.org

The metabolism of PAHs can produce chiral molecules, such as dihydrodiol enantiomers. The stereochemistry of these metabolites can be crucial in determining their biological activity. Chiral Stationary Phase (CSP) HPLC is a specialized technique designed to separate these enantiomers. CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times.

While direct CSP-HPLC analysis of this compound is not prominently documented, the technique is highly relevant for its precursor metabolites. For instance, CSP-HPLC has been used to separate the enantiomers of benzo[a]pyrene (B130552) trans-11,12-dihydrodiol, a metabolite formed by Mycobacterium vanbaalenii PYR-1. researchgate.net This demonstrates the capability of CSP-HPLC to resolve stereoisomers of PAH metabolites, a principle that is applicable to the chiral precursors of this compound, providing deeper insight into the stereospecificity of metabolic pathways. researchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of semi-volatile organic compounds. However, due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. To overcome this limitation, derivatization is a common prerequisite to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov This process not only facilitates the elution of the analyte from the GC column but also improves its chromatographic peak shape.

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase within the capillary column. The choice of the column, temperature programming, and carrier gas flow rate are critical parameters that are optimized to achieve efficient separation.

Spectrometric Detection and Identification Methods

Spectrometric methods are indispensable for the conclusive identification and quantification of this compound following chromatographic separation. These techniques provide detailed structural information and offer high sensitivity.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone in the analysis of this compound, providing information on its molecular weight and fragmentation pattern, which is essential for its unambiguous identification. nih.govnih.govnih.govcareerendeavour.comchemicalbook.comspectrabase.comepa.govresearchgate.netresearchgate.net

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In negative ion mode ESI, the carboxylic acid readily deprotonates to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) of this precursor ion provides characteristic fragmentation patterns that are used for structural elucidation and confirmation. A key fragmentation pathway for carboxylic acids in ESI-MS/MS is the neutral loss of carbon dioxide (CO₂), which corresponds to a mass difference of 44 Da. nih.govresearchgate.net This specific loss is a strong indicator of the presence of a carboxylic acid moiety.

In studies of Benz[a]anthracene metabolism, LC/ESI(-)-MS/MS has been effectively used to identify various hydroxylated and carboxylated metabolites. careerendeavour.comchemicalbook.comresearchgate.netnist.gov The fragmentation patterns of these metabolites provide valuable information about the positions of the functional groups on the aromatic backbone.

Table 1: Representative ESI-MS/MS Data for Carboxylated PAH Metabolites

Precursor Ion (m/z)Proposed FormulaKey Fragment Ions (m/z)Interpretation
273[C₁₈H₁₀O₃ - H]⁻229Loss of CO₂
287[C₁₇H₁₀O₄ - H]⁻243Loss of CO₂

Note: This table is representative and illustrates the characteristic loss of CO₂ for carboxylic acid-containing PAH metabolites. Specific values for this compound may vary depending on the instrument and conditions.

Electron ionization is a hard ionization technique that imparts high energy to the analyte molecule, resulting in extensive fragmentation. As previously mentioned, direct analysis of the underivatized this compound by GC-EI-MS is not typical due to its low volatility. However, the EI-MS analysis of its more volatile ester derivative would be expected to yield a distinct fragmentation pattern. The molecular ion of the ester would be observed, and key fragments would likely arise from the cleavage of the ester group and fragmentation of the polycyclic aromatic core. For instance, the mass spectrum of the methyl ester of a related compound showed a parent ion (M⁺) at m/z 252 and fragment ions corresponding to the loss of a methoxy (B1213986) group (M⁺-CH₃O) and further fragmentation. nih.gov

The EI mass spectrum of the related compound Benz(a)anthracene-7,12-dione shows a strong molecular ion peak, which is characteristic of the stability of the polycyclic aromatic system. nist.govthieme-connect.de

Fluorescence Detection (FLD)

Fluorescence detection, often coupled with high-performance liquid chromatography (HPLC), is a highly sensitive and selective method for the analysis of polycyclic aromatic hydrocarbons and their derivatives. careerendeavour.comresearchgate.netnist.gov These compounds typically exhibit strong native fluorescence due to their extensive conjugated π-electron systems. The excitation and emission wavelengths can be specifically tuned to maximize the signal for the target analyte while minimizing interferences from the sample matrix. This selectivity makes HPLC-FLD a powerful tool for the quantitative analysis of this compound in complex environmental and biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum would exhibit a complex pattern of signals in the aromatic region, typically between 7 and 9 ppm. The precise chemical shifts and coupling constants of these protons would be unique to the substitution pattern of the Benz[a]anthracene core. The proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), although its observation can be affected by the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) would be readily identifiable by its characteristic downfield chemical shift, generally in the range of 165-185 ppm. The aromatic carbons would resonate in the approximate range of 120-150 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0
Carboxylic Acid Proton>10
Aromatic Carbons120 - 150
Carboxylic Acid Carbon165 - 185

Note: These are general predicted ranges. Actual chemical shifts will depend on the solvent and specific electronic effects within the molecule. Data for related structures like anthracene (B1667546) carboxylic acids and other benz[a]anthracene derivatives inform these predictions. nih.govspectrabase.comnih.govchemicalbook.comchemicalbook.com

Method Validation and Quality Assurance/Quality Control (QA/QC)

Limits of Detection (LoD) and Quantification (LoQ)

The Limit of Detection (LoD) and Limit of Quantification (LoQ) are critical parameters that define the sensitivity of an analytical method. The LoD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LoQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For PAH metabolites, these limits are highly dependent on the analytical technique employed and the sample matrix. For instance, methods developed for the analysis of hydroxylated PAH metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated high sensitivity. While direct data for this compound is scarce, studies on similar compounds provide an indication of expected performance. For example, a method for detecting monohydroxylated PAHs in urine reported LoQs in the low nanogram per liter range. It is anticipated that a validated method for this compound using similar advanced instrumentation would achieve comparable sensitivity.

Table 1: Illustrative Limits of Detection (LoD) and Quantification (LoQ) for Related PAH Metabolites

Compound/MethodMatrixLoDLoQ
Monohydroxylated PAHs (LC-MS/MS)Human Urine-Low ng/L range
PAH Metabolites (GC-MS)Biological FluidsVariablepg to ng range
Benzo[a]pyrene (Parent PAH, GC-MS/MS)Infant Food0.019–0.036 µg/kg0.06–0.11 µg/kg

Recovery and Precision Assessment

Recovery and precision are key indicators of a method's accuracy and reliability. Recovery refers to the efficiency of the analytical procedure in extracting the analyte from the sample matrix. It is typically assessed by analyzing spiked samples at various concentration levels. Precision measures the degree of agreement among a series of individual measurements and is usually expressed as the relative standard deviation (RSD).

In the analysis of PAH metabolites, achieving high and consistent recovery can be challenging due to the complexity of biological and environmental matrices. For instance, studies on the analysis of PAHs in complex food matrices using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods have reported extraction recoveries ranging from 73.1% to 110.7% with relative standard deviations below 8%. Similarly, methods for analyzing hydroxylated PAHs in urine have shown average recoveries greater than 80% with good reproducibility (RSDs between 1.8% and 11.4%).

For this compound, a validated method would require a thorough assessment of recovery and precision across different batches and on different days (inter-day and intra-day precision) to ensure the method's robustness.

Table 2: Representative Recovery and Precision Data for Related PAH Analyses

Compound/MethodMatrixConcentration LevelsAverage Recovery (%)Precision (RSD %)
PAHs (GC-MS/MS)Infant FoodSpiked Samples73.1 - 110.7< 8
Monohydroxylated PAHs (LC-MS/MS)Human UrineSpiked Samples> 801.8 - 11.4
Benzo[a]pyrene (HPLC-FLD)Vegetable OilsSpiked Samples91 - 110-

Therefore, it is not possible to provide a detailed, data-driven article that strictly adheres to the requested outline without resorting to speculation. Generating an article with data from related but distinct compounds would violate the explicit instruction to focus solely on this compound.

Further research and dedicated computational studies would be required to generate the specific data needed to populate the sections and subsections of the proposed article.

Future Research Directions and Methodological Advancements

Development of Novel Analytical Approaches for Trace Level Detection

The accurate detection and quantification of Benz[a]anthracene-7-carboxylic acid at trace levels in complex environmental matrices is a significant analytical challenge. While existing methods for general PAH analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are applicable, future research will focus on developing more sensitive and selective techniques. nih.govcelignis.com

One promising avenue is the advancement of Surface-Enhanced Raman Spectroscopy (SERS), which can provide molecular fingerprinting at extremely low concentrations. sigmaaldrich.cn The development of novel SERS substrates tailored for the specific capture and enhancement of carboxylic acid-containing PAHs could revolutionize trace-level detection. Furthermore, the refinement of sample preparation techniques, such as molecularly imprinted polymers (MIPs) designed to selectively bind to this compound, will be crucial for pre-concentrating the analyte from environmental samples and improving detection limits. sigmaaldrich.cn

Future research will also likely focus on hyphenated techniques that combine the high separation power of chromatography with the specificity of advanced mass spectrometry, such as tandem mass spectrometry (MS/MS), to unambiguously identify and quantify this compound in complex mixtures. nih.gov

Elucidation of Undiscovered Biotransformation Pathways and Enzymes

Understanding the biotransformation of this compound is key to predicting its persistence and potential for bioaccumulation. While the metabolism of the parent compound, benz[a]anthracene, has been studied in various microorganisms, the specific pathways for its carboxylic acid derivative are less understood. nih.govnih.gov

Future research will aim to identify the specific enzymes and microbial species capable of degrading this compound. Studies on ligninolytic fungi, such as Irpex lacteus, have shown the degradation of benz[a]anthracene to various metabolites, including dicarboxylic acids and benzoic acid derivatives, suggesting that similar pathways may be involved in the breakdown of this compound. researchgate.net Research has also shown that the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) can lead to the formation of related carboxylic acids, indicating that the enzymatic machinery for such conversions exists in certain organisms. tandfonline.comnih.gov

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in this area. By analyzing the genetic and enzymatic makeup of microorganisms exposed to this compound, researchers can identify the key genes and enzymes responsible for its degradation. This knowledge can then be applied to develop bioremediation strategies for environments contaminated with this compound.

Organism/SystemParent CompoundObserved Metabolites/ProductsImplied Relevance for this compound
Sphingobium sp. strain KK22Benz[a]anthracene1-Hydroxy-2-naphthoic acid, 2-Hydroxy-3-naphthoic acidSuggests pathways for aromatic ring cleavage and formation of acidic metabolites. nih.gov
Beijerinckia sp. strain B1Benz[a]anthracene1-Hydroxy-2-anthranoic acid, 2-Hydroxy-3-phenanthroic acid, 3-Hydroxy-2-phenanthroic acidIndicates bacterial oxidation pathways leading to various polycyclic aromatic acids. nih.gov
Irpex lacteus (ligninolytic fungus)Benz[a]anthraceneBenz[a]anthracene-7,12-dione, 1,2-Naphthalenedicarboxylic acid, Phthalic acidDemonstrates fungal degradation pathways that could be applicable to the carboxylic acid derivative. researchgate.net
Hamster Liver Homogenates7,12-Dimethylbenz[a]anthraceneHydroxymethyl derivatives, Carboxylic acidsShows mammalian metabolic pathways capable of oxidizing methyl groups to carboxylic acids. tandfonline.com
Rat Liver Homogenates7,12-Dimethylbenz[a]anthracene7- and 12-hydroxymethyl derivatives, related carboxylic acidsFurther supports the existence of enzymatic systems for the formation of carboxylic acid metabolites from substituted PAHs. nih.gov

Advanced Computational Modeling for Environmental Fate Prediction

Computational modeling offers a powerful and cost-effective tool for predicting the environmental fate and transport of chemicals like this compound. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this regard. researchgate.net

Future research will focus on developing and validating robust QSAR models specifically for predicting the properties of this compound, such as its soil sorption coefficient, biodegradability, and potential for long-range transport. These models are built on the principle that the chemical's structure determines its physicochemical properties and, consequently, its environmental behavior. epa.gov

Advanced computational methods, including molecular dynamics simulations, can provide insights into the interactions of this compound with environmental components like soil organic matter and microbial enzymes at a molecular level. This deeper understanding can help refine environmental fate models and improve risk assessments. researchgate.net

Modeling ApproachApplication to this compoundPotential Insights
Quantitative Structure-Activity Relationship (QSAR) Prediction of physicochemical properties (e.g., solubility, logP) and environmental fate parameters (e.g., biodegradation rate, soil sorption). researchgate.netEstimation of persistence, mobility, and potential for bioaccumulation without extensive experimental testing.
Molecular Dynamics (MD) Simulations Simulating the interaction of the molecule with soil components, water, and biological membranes.Understanding of binding mechanisms, transport processes, and bioavailability at the molecular level.
Metabolic Pathway Prediction Systems Predicting potential biodegradation pathways based on known enzymatic reactions and microbial metabolic networks.Identification of likely metabolites and the enzymes involved in the degradation of this compound.

Interdisciplinary Approaches Integrating Environmental Chemistry and Molecular Biology

The complexity of environmental systems necessitates interdisciplinary research to fully understand the impact of contaminants like this compound. Future studies will increasingly integrate environmental chemistry, molecular biology, toxicology, and environmental engineering.

A key area for interdisciplinary collaboration is the investigation of the link between the chemical transformation of this compound in the environment and its biological effects. For example, combining advanced analytical techniques to measure the compound's concentration and identify its metabolites in soil with molecular biology tools to assess its impact on microbial community structure and function can provide a holistic view of its environmental risk.

Furthermore, the development of biosensors for the in-situ monitoring of this compound represents a significant interdisciplinary challenge and opportunity. Such sensors could utilize specific antibodies or enzymes identified through molecular biology research, integrated with chemical or optical transducers developed by chemists and engineers.

Q & A

Q. What are the recommended methods for synthesizing Benz[a]anthracene-7-carboxylic acid, and what factors influence reaction efficiency?

this compound can be synthesized via Friedel-Crafts acylation or oxidation of methyl-substituted derivatives. Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) are critical for electrophilic substitution in PAH frameworks .
  • Solvent compatibility : Non-polar solvents like benzene minimize side reactions .
  • Oxidation conditions : Controlled use of oxidizing agents (e.g., KMnO₄) prevents over-oxidation of the aromatic backbone.
    Purification typically involves recrystallization or column chromatography. Analytical validation via HPLC or GC-MS is recommended to confirm purity and structural integrity .

Q. What analytical techniques are most effective for characterizing this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves carboxylic acid derivatives from parent PAHs .
  • Spectroscopy : FT-IR confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹). NMR (¹H/¹³C) identifies substitution patterns on the aromatic ring .
  • Mass spectrometry : High-resolution MS (e.g., Q-TOF) provides accurate molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Engineering controls : Use Class I, Type B biological safety hoods for weighing or mixing to prevent inhalation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Skin absorption is a significant exposure route .
  • Decontamination : Employ HEPA-filtered vacuums or wet methods for spills; dry sweeping is prohibited .
  • Storage : Keep in airtight, light-resistant containers away from oxidizers (e.g., peroxides) and strong acids/bases .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what assays are suitable for studying its genotoxicity?

  • Mechanistic studies : The compound may form DNA adducts via metabolic activation by cytochrome P450 enzymes, similar to other PAHs .
  • Assays :
    • Micronucleus test : Detects chromosomal damage in mammalian cell lines (e.g., CHO cells) .
    • Comet assay : Measures single-strand DNA breaks in exposed tissues.
    • LC-MS/MS : Quantifies adduct formation in vitro/in vivo models .

Q. What contradictions exist in reported carcinogenic potentials of Benz[a]anthracene derivatives, and how can they be resolved experimentally?

Discrepancies arise from:

  • Metabolic variability : Differences in species-specific enzyme activity (e.g., murine vs. human CYP1A1) .
  • Dose-response ambiguity : Low-dose effects may not follow linear models.
    Resolution :
    • Use isotopic labeling (e.g., ¹³C) to track metabolic pathways .
    • Conduct comparative studies across multiple cell lines and exposure durations .

Q. What are the environmental degradation pathways of this compound, and how can biodegradation efficiency be optimized?

  • Bacterial degradation : Strains like Bacillus amyloliquefaciens oxidize the compound to intermediates (e.g., benz[a]anthracene-7,12-dione) via dioxygenase enzymes .
  • Optimization strategies :
    • Augment microbial consortia with nitrogen sources to enhance enzyme activity .
    • Use surfactant-mediated solubilization to improve bioavailability in contaminated soils .

Q. How can computational modeling predict the reactivity of this compound in synthetic or metabolic pathways?

  • DFT calculations : Predict electrophilic regions (e.g., bay-region carbons) prone to epoxidation .
  • Molecular docking : Simulate interactions with DNA or Ah receptors to prioritize experimental targets .
  • QSPR models : Correlate substituent effects (e.g., –COOH) with carcinogenicity indices .

Methodological Considerations

  • Contradiction analysis : Always cross-validate findings using orthogonal techniques (e.g., combine GC-MS with NMR for degradation product identification) .
  • Experimental design : Include positive controls (e.g., 7,12-DMBA) in carcinogenicity assays to benchmark results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.